molecular formula C13H8Cl3N3OS B3682506 2,4-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

2,4-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B3682506
M. Wt: 360.6 g/mol
InChI Key: JLLCBGKHBOLVLG-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide is a novel thiourea derivative that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide moiety substituted with chlorine atoms and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form an intermediate isothiocyanate. This intermediate then reacts with 5-chloropyridin-2-amine to yield the final product . The reaction conditions include maintaining the reaction mixture at room temperature and using acetone as the solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Complexation Reactions: Transition metal salts (e.g., CoCl2, NiCl2, CuCl2) are used in the presence of the thiourea derivative in aqueous or alcoholic solutions.

Major Products

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves its interaction with metal ions and biological targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide is unique due to its combination of a benzamide moiety with a thiourea group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit antioxidant properties sets it apart from other similar compounds .

Properties

IUPAC Name

2,4-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3N3OS/c14-7-1-3-9(10(16)5-7)12(20)19-13(21)18-11-4-2-8(15)6-17-11/h1-6H,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLCBGKHBOLVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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